3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2/c1-20-11-10(12(22)17-14(20)23)21-6-9(18-19-13(21)16-11)7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,16,19)(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXLTJLRKSQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with guanidine to form a key intermediate, which is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological activity.
Structural Analogues
The closest analogue identified in the literature is 3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione (MolPort-000-138-493) . Key differences include:
Substituent at Position 1 : The target compound lacks a substituent here, while the analogue has an isopropyl group.
Methylation Pattern : The analogue has methyl groups at positions 7 and 9, whereas the target compound has a single methyl group at position 3.
Core Skeleton : Both share a fused purine-triazine system, but the analogue’s triazine ring is fused at different positions ([3,4-f] vs. [8,7-c]).
Physicochemical Properties
| Property | Target Compound | Analogue (MolPort-000-138-493) |
|---|---|---|
| Molecular Weight (g/mol) | ~345.75 | ~428.88 |
| Substituents | 9-CH₃, 3-C₆H₄Cl | 1-C₃H₇, 7-CH₃, 9-CH₃, 3-C₆H₄Cl |
| Calculated LogP* | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 6 | 7 |
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Biological Data Gap: No direct comparative studies on kinase inhibition or cytotoxicity were found in the provided evidence. Further experimental validation is required to confirm theoretical predictions.
Notes
- The analogue (MolPort-000-138-493) serves as the only directly comparable compound identified; broader comparisons would require additional data from diverse sources.
- Caution is advised when extrapolating biological activity from structural differences alone.
Biological Activity
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic compound belonging to the class of purine derivatives. Its unique structure incorporates a triazine moiety fused with a purine ring, which is known to confer various biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is with a molecular weight of approximately 295.71 g/mol. The compound features a chlorophenyl group that may enhance its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazine derivatives. For instance, compounds similar to 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF-7 (Breast) | 43.4 |
These findings suggest that the compound may possess similar antitumor properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or DNA repair mechanisms.
- Receptor Modulation : It may interact with specific receptors that regulate cell proliferation and apoptosis.
- Nucleic Acid Interaction : The structure allows potential binding to DNA or RNA, influencing gene expression and cellular functions .
Study on Anticancer Activity
In a study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones, several derivatives were synthesized and screened for their anticancer properties. The results indicated that certain triazine derivatives exhibited potent activity against colon carcinoma cell lines with IC50 values comparable to established chemotherapeutic agents .
Research on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of related compounds. It was found that derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione could also serve as a lead compound for developing anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
